6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-Acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core substituted with an acetyl group at position 6 and a fluorine atom at position 7. Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol. The acetyl group enhances electron-withdrawing effects, while the fluorine atom influences lipophilicity and metabolic stability .
Properties
IUPAC Name |
6-acetyl-8-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-5(13)6-2-7(11)10-8(3-6)12-9(14)4-15-10/h2-3H,4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDZTNKRZSMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)F)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676871 | |
| Record name | 6-Acetyl-8-fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943994-30-7 | |
| Record name | 6-Acetyl-8-fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Fluorinated Phenolic Intermediates
The benzoxazinone scaffold is constructed via cyclization of halogenated phenolic precursors. A representative route begins with 2-fluoro-6-nitrophenoxy acetic acid methyl ester , where the nitro group facilitates subsequent reduction and ring closure. Iron powder in acetic acid reduces the nitro group to an amine, followed by pH adjustment to neutral conditions to promote cyclization. This method yields 8-fluoro-2H-benzo[b]oxazin-3(4H)-one at 82% efficiency.
To introduce the acetyl group at position 6, the precursor 2-fluoro-6-acetylphenol is synthesized via Friedel-Crafts acylation. Protection of the phenolic hydroxyl group as a methoxy ether precedes acetylation at the para position, followed by deprotection to yield the free phenol. Reaction with chloroacetyl chloride under basic conditions (K₂CO₃, DMF) forms the oxazinone ring, with the acetyl group retained at position 6.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Reducing Agent | Iron powder |
| Solvent | Acetic acid |
| Cyclization pH | 7 (NaHCO₃/NaOH) |
| Yield | 72–78% |
Friedel-Crafts Acetylation of Benzoxazinone Intermediate
Direct Acylation of the Benzoxazinone Core
Electrophilic aromatic substitution enables acetyl-group introduction at position 6 of pre-formed 8-fluoro-2H-benzo[b]oxazin-3(4H)-one . The oxazinone’s electron-rich benzene ring (activated by the ether oxygen) undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃. The fluorine atom at position 8 directs electrophiles to the meta position (C6), ensuring regioselectivity.
Optimization Data:
| Condition | Outcome |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0–5°C (controlled) |
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
This method avoids multi-step functionalization but requires stringent temperature control to prevent over-acylation or ring degradation.
Nitration-Reduction-Acylation Sequential Approach
Nitration and Catalytic Hydrogenation
Adapted from herbicide intermediate synthesis, this industrial route begins with p-fluoronitrobenzene . Nitration at position 6 introduces a nitro group, which is subsequently reduced to an amine using Raney nickel under hydrogen (0.5–0.6 MPa, 30–60°C). The amine intermediate is acetylated with acetic anhydride to yield 6-acetamido-8-fluoro-2H-benzo[b]oxazin-3(4H)-one , followed by oxidative deamination to the ketone using Cu(II) salts.
Industrial-Scale Parameters:
| Step | Conditions |
|---|---|
| Nitration | HNO₃ (98%), 40°C |
| Reduction | H₂ (0.6 MPa), Raney Ni |
| Acetylation | Ac₂O, pyridine, 80°C |
| Oxidation | CuSO₄, H₂O, 100°C |
| Overall Yield | 58–63% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The acetyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced benzoxazinone derivatives
Scientific Research Applications
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The acetyl and fluoro groups enhance its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoxazinone core significantly alter physicochemical properties. Below is a comparative analysis of key derivatives:
Structural and Crystallographic Insights
- The 6-chloro derivative (Ev12) crystallizes in a monoclinic system with intermolecular hydrogen bonding (O···H-N), stabilizing the lattice . The fluorine atom in the target compound likely induces similar packing but with shorter van der Waals contacts due to its smaller size.
- Difluoro analogues (e.g., Compound 55, Ev11) exhibit reduced yields (30% vs. 60% for monofluoro), suggesting steric challenges during synthesis .
Biological Activity
6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 209.18 g/mol. The presence of both acetyl and fluoro groups enhances its reactivity and biological activity, making it a promising candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Antifungal Activity : It has demonstrated effectiveness against fungal pathogens, suggesting potential use in treating fungal infections.
- Anticancer Properties : Preliminary studies indicate that it can inhibit the proliferation of cancer cells, making it a candidate for further anticancer drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibits growth of Candida species | |
| Anticancer | Reduces proliferation in cancer cell lines |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes in pathogens or cancer cells.
- Receptor Modulation : It can bind to various receptors, altering signaling pathways that are crucial for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzoxazinones, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer activity of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition), indicating strong anticancer potential.
Q & A
Q. What are the common synthetic routes for preparing 6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one?
- Methodological Answer : A typical synthesis involves sequential functionalization of a benzoxazinone core. For example, fluorination at the 8-position can be achieved using fluorinating agents like Selectfluor™ under controlled pH and temperature. Acetylation at the 6-position may follow via Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key steps include:
- Cyclization : Reacting 3-amino-5-fluoro-2-hydroxyacetophenone with chloroacetyl chloride in a basic medium (e.g., K₂CO₃) to form the oxazine ring .
- Purification : Chromatography (silica gel, dichloromethane:methanol = 99:1) to isolate the product .
- Critical Parameters : Reaction time (e.g., reflux for 6 hours) and stoichiometric ratios (e.g., excess K₂CO₃ to neutralize HCl byproducts) .
Q. How is the fluorine atom introduced regioselectively at the 8-position?
- Methodological Answer : Regioselective fluorination is achieved via electrophilic substitution using fluorinating agents like N-fluoropyridinium salts. The electron-withdrawing acetyl group at the 6-position directs fluorination to the para position (8-position) due to its meta-directing effect.
- Example Protocol :
- Dissolve the precursor (e.g., 6-acetyl-8-hydroxy derivative) in anhydrous DMF.
- Add Selectfluor™ (1.2 equiv) and stir at 60°C for 12 hours under inert atmosphere .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and confirm regiochemistry using ¹⁹F NMR .
Advanced Questions
Q. How can researchers optimize low yields in the cyclization step during synthesis?
- Methodological Answer : Low yields in cyclization often stem from incomplete ring closure or side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Catalyst Use : Add catalytic KI to enhance reactivity of chloroacetyl chloride .
- Temperature Control : Gradual heating (e.g., 0°C → reflux) minimizes decomposition .
- Data Comparison : A study reported a 68% yield using K₂CO₃ in THF vs. 45% with NaHCO₃ in acetone, highlighting solvent/base synergy .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl CH₃ at δ 2.5 ppm, fluorine coupling in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 253.0745 for C₁₀H₈FNO₃) .
- X-ray Crystallography : Resolves stereoelectronic effects of fluorine and acetyl groups (e.g., bond angles in the oxazine ring) .
- Purity Check : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .
Q. How does the fluorine substituent influence the compound’s reactivity in further functionalization?
- Methodological Answer : The 8-fluoro group:
- Enhances Electrophilicity : Activates the ring for nucleophilic aromatic substitution (e.g., SNAr with amines at C-7) .
- Steric Effects : Fluorine’s small size allows access to sterically hindered positions for cross-coupling (e.g., Suzuki-Miyaura at C-5) .
- Case Study : Fluorine at C-8 in related compounds increases metabolic stability by 30% compared to non-fluorinated analogs, as shown in pharmacokinetic studies .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
